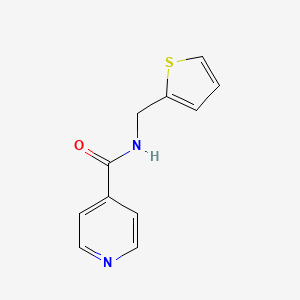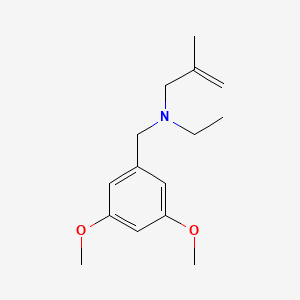
N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide, also known as CMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been found to have potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been studied for its anti-inflammatory and anti-cancer properties. In materials science, N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been used to synthesize new materials with improved properties. In organic electronics, N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been used as a building block for the synthesis of new organic semiconductors.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, it has been proposed that N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide may act as a covalent inhibitor of enzymes involved in inflammation and cancer. N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. However, more research is needed to fully understand the biochemical and physiological effects of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide.
実験室実験の利点と制限
One advantage of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide is its high yield synthesis method. N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide can also be easily purified through recrystallization. However, one limitation of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide is its low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the research of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide. One direction is to further study its anti-inflammatory and anti-cancer properties and to identify the enzymes that it inhibits. Another direction is to explore its potential applications in materials science and organic electronics. Additionally, research can be conducted to improve the solubility of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide in water to make it more versatile in lab experiments.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and biochemical and physiological effects.
合成法
N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide can be synthesized through a reaction between 5-chloro-2-methoxyaniline and 4-methoxyphenylacetic acid, followed by dehydration with acetic anhydride. The resulting product is purified through recrystallization to obtain N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide in a high yield.
特性
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-14-7-3-12(4-8-14)5-10-17(20)19-15-11-13(18)6-9-16(15)22-2/h3-11H,1-2H3,(H,19,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKGQTGJYKJDBU-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5850837.png)
![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850845.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5850850.png)
![bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide](/img/structure/B5850864.png)
![3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5850870.png)


![N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5850884.png)





![1,2-dihydro-10H-cyclopenta[gh]isoindolo[2,1-a]perimidin-10-one](/img/structure/B5850933.png)